Methyl 3-(ethyl(trifluoromethyl)amino)benzoate
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Overview
Description
Methyl 3-(ethyl(trifluoromethyl)amino)benzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties to the molecule. This compound is of interest in various fields of scientific research due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(ethyl(trifluoromethyl)amino)benzoate typically involves a multi-step process. . The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(ethyl(trifluoromethyl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-(ethyl(trifluoromethyl)amino)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 3-(ethyl(trifluoromethyl)amino)benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, thereby modulating biological pathways . The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(trifluoromethyl)benzoate
- Ethyl 3-(trifluoromethyl)benzoate
- Methyl 4-(trifluoromethyl)benzoate
Uniqueness
Methyl 3-(ethyl(trifluoromethyl)amino)benzoate is unique due to the presence of both an ethyl and a trifluoromethyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C11H12F3NO2 |
---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
methyl 3-[ethyl(trifluoromethyl)amino]benzoate |
InChI |
InChI=1S/C11H12F3NO2/c1-3-15(11(12,13)14)9-6-4-5-8(7-9)10(16)17-2/h4-7H,3H2,1-2H3 |
InChI Key |
PYSUXNBBHXXWID-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
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